2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine
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Overview
Description
2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a bromophenyl group, a diethylamine group, and a phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in the presence of a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Contains a bromophenyl group and is used in organic synthesis.
4-Bromothiophenol: Contains a bromophenyl group and is used in the synthesis of sulfur-containing compounds.
Uniqueness
2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine is unique due to its specific combination of functional groups and its pyrimidine core. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H20BrN3 |
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Molecular Weight |
382.3 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N,N-diethyl-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C20H20BrN3/c1-3-24(4-2)19-14-18(15-8-6-5-7-9-15)22-20(23-19)16-10-12-17(21)13-11-16/h5-14H,3-4H2,1-2H3 |
InChI Key |
NZXJCDFVQPKGKI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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